molecular formula C15H23N3O3 B11748895 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione

Cat. No.: B11748895
M. Wt: 293.36 g/mol
InChI Key: YORSJWIWAAPWGU-UHFFFAOYSA-N
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Description

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione (C₁₅H₂₃N₃O₃; molecular weight 293.36 g/mol) is a triazinane-trione derivative characterized by two allyl groups and a hexyl substituent on the triazine core. Its structure enables dual functionality: the allyl groups facilitate crosslinking in polymer networks via radical polymerization, while the hexyl chain enhances hydrophobicity and flexibility in materials. Primary applications include its use as a monomer or crosslinking agent in high-performance polymers, where it improves mechanical strength and thermal stability .

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

1-hexyl-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

InChI

InChI=1S/C15H23N3O3/c1-4-7-8-9-12-18-14(20)16(10-5-2)13(19)17(11-6-3)15(18)21/h5-6H,2-4,7-12H2,1H3

InChI Key

YORSJWIWAAPWGU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)N(C(=O)N(C1=O)CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione typically involves the cyclotrimerization of appropriate precursors. One common method is the reaction of allyl isocyanate with hexyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems allows for precise control over reaction parameters, leading to efficient and cost-effective production. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce fully or partially reduced compounds .

Scientific Research Applications

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a monomer in polymer synthesis, particularly in the production of crosslinked polymers and copolymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Employed in the production of coatings, adhesives, and elastomers.

Mechanism of Action

The mechanism of action of 1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, resulting in its antimicrobial and antifungal effects . Additionally, its ability to crosslink polymers is attributed to the formation of covalent bonds between the triazinane ring and polymer chains .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Effects

Alkyl Chain Modifications
  • Hexyl vs. Propyl: 1,3-Diallyl-5-propyl-1,3,5-triazinane-2,4,6-trione (C₁₁H₁₅N₃O₃) features a shorter propyl chain. 1,3,5-Tricyclohexyl-1,3,5-triazinane-2,4,6-trione (TCy-TAZTO): Bulky cyclohexyl groups introduce steric hindrance, reducing reactivity but enhancing thermal stability (confirmed by DFT studies). This makes TCy-TAZTO suitable for high-temperature applications, albeit with reduced crosslinking efficiency .
Functional Group Variations
  • Hydroxyethyl Substituent :
    • 1,3-Diallyl-5-(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-trione (C₁₁H₁₅N₃O₄) incorporates a hydroxyl group, enabling hydrogen bonding. This increases solubility in polar solvents and expands applications in biomedical materials, where interactions with biomolecules are critical .
  • Benzyl Substituent :
    • 1,3-Diallyl-5-benzyl-1,3,5-triazinane-2,4,6-trione (C₁₆H₁₇N₃O₃) includes an aromatic benzyl group, enhancing UV stability and electronic conjugation. Such properties are advantageous in optoelectronic materials or coatings requiring UV resistance .
  • Tetrazole Substituent: 1,3,5-Tris((1/2H-tetrazol-5-yl)methyl)-1,3,5-triazinane-2,4,6-trione features tetrazole rings, known for high thermal resistance and coordination capabilities. DSC/TGA data indicate superior thermal decomposition thresholds (~300°C), suggesting utility in flame-retardant polymers .

Thermal and Mechanical Properties

Compound Key Substituents Thermal Stability (°C) Notable Properties Applications
1,3-Diallyl-5-hexyl-triazinane Allyl, hexyl 250–280 Flexibility, hydrophobicity Industrial polymers, elastomers
1,3-Diallyl-isocyanurate (C₉H₁₁N₃O₃) Allyl (no hexyl) 260–300 High crosslinking density Flame-retardant coatings
TCy-TAZTO Cyclohexyl >300 Steric hindrance, rigidity High-temperature resins
Tetrazole Derivative Tetrazole ~300 Thermal resistance, coordination Flame retardants, metal-organic frameworks

Application-Specific Advantages

  • Hexyl Derivative : Ideal for flexible, durable polymers in automotive or packaging industries due to balanced hydrophobicity and processability .
  • Hydroxyethyl Derivative : Explored in drug delivery systems or hydrogels, leveraging its biocompatibility and polar interactions .
  • Benzyl Derivative : Used in UV-curable resins or electronic encapsulants, where aromaticity enhances stability .

Biological Activity

1,3-Diallyl-5-hexyl-1,3,5-triazinane-2,4,6-trione (CAS: 6294-79-7) is a triazine derivative characterized by its unique chemical structure that includes multiple allyl groups and a hexyl substituent. This compound has garnered attention for its potential biological activities, particularly in cancer research and as a therapeutic agent.

Chemical Structure and Properties

The chemical formula for this compound is C9H11N3O3C_9H_{11}N_3O_3, with a molecular weight of 209.21 g/mol. The compound features a triazine ring system that contributes to its biological properties.

Biological Activity Overview

Recent studies have indicated that compounds within the triazine family exhibit various biological activities including:

  • Anticancer Properties : Certain derivatives have shown the ability to inhibit cell proliferation in cancer cell lines.
  • Antioxidant Activity : Some triazine derivatives can induce oxidative stress in cancer cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cell viability in lung cancer cells
AntioxidantInduces reactive oxygen species (ROS)
Binding AffinityAffinity for adenosine receptors (hA1AR)

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the anticancer effects of various triazine derivatives including this compound. The results demonstrated that this compound significantly reduced cell viability in lung cancer cell lines A549 and NCI-H1299. Specifically:

  • A549 Cells : Viability decreased to 59.9% at a concentration of 25 μM.
  • NCI-H1299 Cells : Viability decreased to 68.8% at the same concentration.

Flow cytometry analysis revealed an increase in intracellular ROS levels and mitochondrial membrane depolarization upon treatment with the compound, indicating its potential mechanism of action through oxidative stress induction .

Case Study 2: Mechanistic Insights

Further investigations into the binding affinities of triazine derivatives to human adenosine receptors (hARs) showed that certain compounds exhibit selective binding to hA1AR and hA3AR. The binding modes were predicted using molecular docking studies based on crystal structures of these receptors. The findings suggest that modifications in the triazine structure can enhance selectivity and potency against specific cancer types .

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